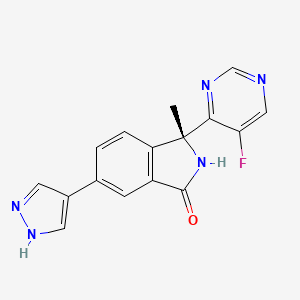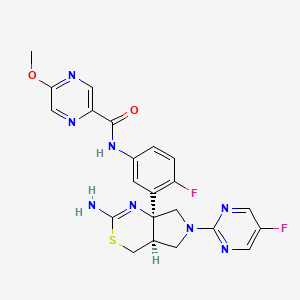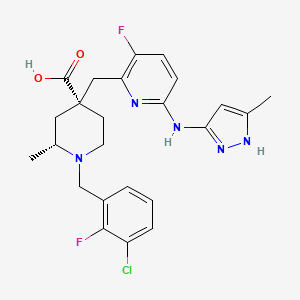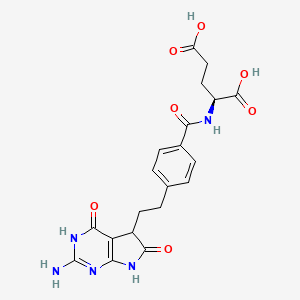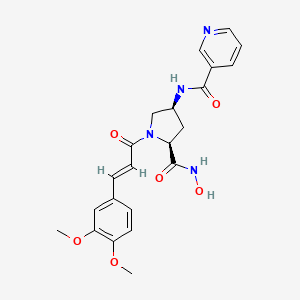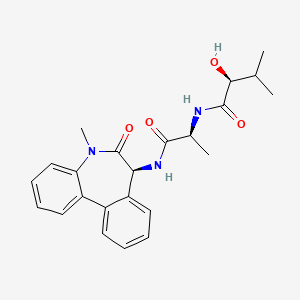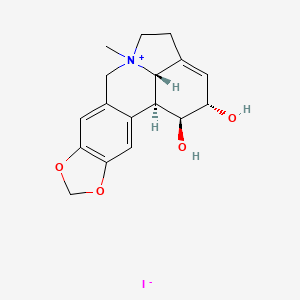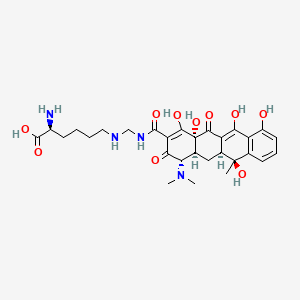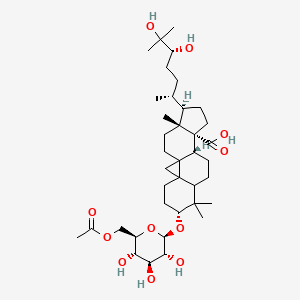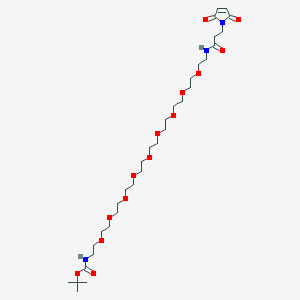
马来酰亚胺-氨基-PEG9-NHBoc
描述
Mal-amido-PEG9-NHBoc is a compound that serves as a polyethylene glycol (PEG) linker. It contains a maleimide group and a tert-butoxycarbonyl (Boc) protected amine group. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various biochemical applications .
科学研究应用
Mal-amido-PEG9-NHBoc has a wide range of applications in scientific research:
作用机制
Target of Action
Mal-amido-PEG9-NHBoc is a PEG derivative containing a maleimide group and a Boc protected amine group . The primary targets of this compound are biomolecules with a thiol group .
Mode of Action
The maleimide group in Mal-amido-PEG9-NHBoc reacts with a thiol group to form a covalent bond , enabling the connection of the biomolecule with a thiol . The Boc protected amine group can be deprotected under acidic conditions .
Biochemical Pathways
It’s known that the compound plays a crucial role in bio-conjugation processes, particularly in the formation of covalent bonds with biomolecules containing a thiol group .
Pharmacokinetics
The presence of ahydrophilic PEG spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of Mal-amido-PEG9-NHBoc’s action is the formation of a covalent bond with a biomolecule containing a thiol group . This enables the connection of the biomolecule with a thiol, facilitating various bio-conjugation processes.
Action Environment
The action of Mal-amido-PEG9-NHBoc can be influenced by environmental factors such as pH. The Boc protected amine group in the compound can be deprotected under acidic conditions . Furthermore, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration levels in its environment .
生化分析
Biochemical Properties
Mal-amido-PEG9-NHBoc plays a crucial role in biochemical reactions by acting as a linker that facilitates the conjugation of biomolecules. The maleimide group in Mal-amido-PEG9-NHBoc reacts specifically with thiol groups on proteins, enzymes, and other biomolecules, forming a stable thioether bond . This interaction is essential for the creation of stable and functional bioconjugates. The Boc-protected amine group can be deprotected under acidic conditions, allowing further functionalization of the conjugate .
Cellular Effects
Mal-amido-PEG9-NHBoc influences various cellular processes by enabling the targeted delivery of therapeutic agents. When used in ADCs, it helps in the selective targeting of cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . The compound’s ability to form stable conjugates ensures that the therapeutic agents remain active within the cellular environment, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Mal-amido-PEG9-NHBoc exerts its effects through covalent binding interactions with thiol groups on biomolecules. The maleimide group forms a stable thioether bond with cysteine residues on proteins and enzymes, leading to the formation of bioconjugates . This binding interaction is crucial for the stability and functionality of the conjugates. Additionally, the deprotection of the Boc group under acidic conditions allows for further modifications, enhancing the versatility of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-amido-PEG9-NHBoc can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Long-term studies have shown that Mal-amido-PEG9-NHBoc maintains its functionality and stability, ensuring consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Mal-amido-PEG9-NHBoc vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, leading to significant therapeutic outcomes . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
Mal-amido-PEG9-NHBoc is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG chain enhances its solubility in aqueous media, facilitating its transport and distribution within the cellular environment . The maleimide group interacts with thiol-containing enzymes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Mal-amido-PEG9-NHBoc is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases its solubility, allowing efficient distribution in aqueous environments . The compound’s maleimide group ensures its localization to thiol-containing biomolecules, enhancing its accumulation at target sites .
Subcellular Localization
Mal-amido-PEG9-NHBoc exhibits specific subcellular localization due to its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles through interactions with targeting signals on biomolecules . This localization is crucial for its activity and function, ensuring that the therapeutic agents are delivered to the desired subcellular sites .
准备方法
Synthetic Routes and Reaction Conditions
Mal-amido-PEG9-NHBoc is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain and the protection of the amine group with a Boc group. The maleimide group is introduced through a reaction with maleic anhydride, while the Boc protection is achieved using di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
In industrial settings, the production of Mal-amido-PEG9-NHBoc involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
化学反应分析
Types of Reactions
Mal-amido-PEG9-NHBoc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Thioether Bonds: Formed through the reaction of the maleimide group with thiols.
Free Amine: Formed after the removal of the Boc group under acidic conditions.
相似化合物的比较
Similar Compounds
t-Boc-N-Amido-PEG9-propargyl: An alkyne linker used in Click Chemistry reactions.
Mal-amido-PEG4-NH-Boc: A shorter PEG linker with similar functional groups.
Uniqueness
Mal-amido-PEG9-NHBoc is unique due to its longer PEG spacer, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H57N3O14/c1-32(2,3)49-31(39)34-8-11-41-13-15-43-17-19-45-21-23-47-25-27-48-26-24-46-22-20-44-18-16-42-14-12-40-10-7-33-28(36)6-9-35-29(37)4-5-30(35)38/h4-5H,6-27H2,1-3H3,(H,33,36)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNVZPRNZMLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


